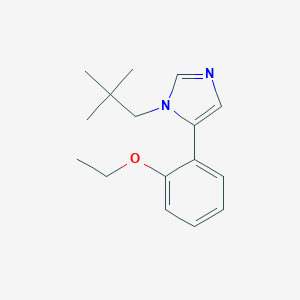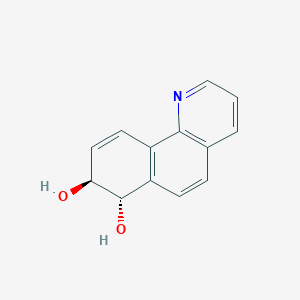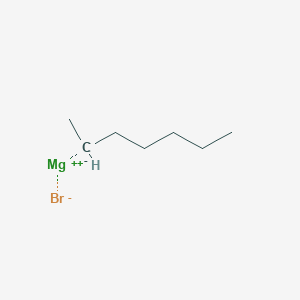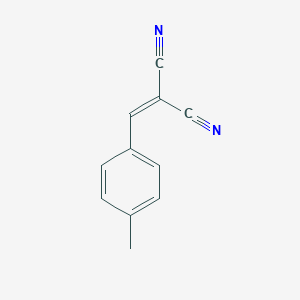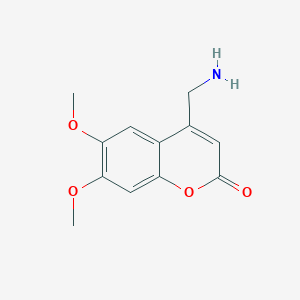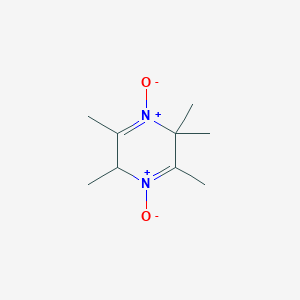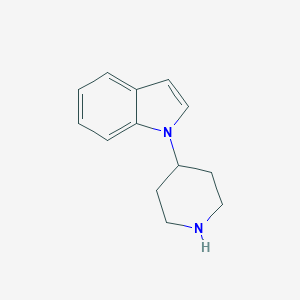
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride, commonly known as Fentanyl, is a synthetic opioid analgesic used for pain management and anesthesia. It is a potent drug that is 50-100 times more potent than morphine and has a high potential for abuse and addiction. Fentanyl is a Schedule II controlled substance in the United States due to its high risk of abuse and dependence.
Wirkmechanismus
Fentanyl works by binding to mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathways in the brain, leading to feelings of euphoria and pleasure.
Biochemische Und Physiologische Effekte
Fentanyl has several biochemical and physiological effects on the body. It causes respiratory depression, which can lead to respiratory failure in high doses. Fentanyl also causes sedation, nausea, vomiting, and constipation. It can also cause a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Fentanyl is a useful tool for studying pain pathways and pain management strategies in animal models. Its potency allows for the use of lower doses, reducing the risk of adverse effects. However, its high potential for abuse and addiction makes it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research on fentanyl. One area of research is the development of new opioid analgesics with reduced risk of abuse and addiction. Another area of research is the development of new pain management strategies that do not rely on opioids. Additionally, there is a need for research on the long-term effects of fentanyl use on the brain and body.
Synthesemethoden
Fentanyl is synthesized by N-dealkylation of N-(1-phenethyl-4-piperidyl) propionamide using propionic acid anhydride and alpha-methylstyrene as reagents. The resulting product is then converted to fentanyl hydrochloride by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Fentanyl is widely used in scientific research for its potent analgesic properties. It is used to study pain pathways and pain management strategies in animal models. Fentanyl is also used to investigate the effects of opioids on the central nervous system and the development of tolerance and dependence.
Eigenschaften
CAS-Nummer |
111474-14-7 |
|---|---|
Produktname |
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride |
Molekularformel |
C19H31ClN2O2 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
3-piperidin-1-yl-N-[1-(4-propoxyphenyl)ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H |
InChI-Schlüssel |
BZTHKZDZLGZLMP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
Synonyme |
1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





